3-Chloropiperidin-2-one

DNA alkylation anticancer agents nitrogen mustard

3-Chloropiperidin-2-one is a heterocyclic α-chlorolactam essential for research on DNA alkylating agents. Its unique C3 chlorine enables the formation of a bicyclic aziridinium ion, a key mechanistic intermediate for covalent DNA modification, a property absent in non-halogenated or other C3-halogen analogs. This specific reactivity profile makes it the preferred starting material for developing nitrogen mustard-based therapeutics and investigating RNA-targeting antiviral compounds. Ensure you are sourcing the correct, mechanism-validated material.

Molecular Formula C5H8ClNO
Molecular Weight 133.57 g/mol
Cat. No. B13201137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloropiperidin-2-one
Molecular FormulaC5H8ClNO
Molecular Weight133.57 g/mol
Structural Identifiers
SMILESC1CC(C(=O)NC1)Cl
InChIInChI=1S/C5H8ClNO/c6-4-2-1-3-7-5(4)8/h4H,1-3H2,(H,7,8)
InChIKeyPAZWVXFBGNCTJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloropiperidin-2-one: Physicochemical Baseline and Procurement-Relevant Identification for Research-Scale Sourcing


3-Chloropiperidin-2-one (also designated 3-chloro-2-piperidone or α-chloro-δ-valerolactam) is a heterocyclic α-chlorolactam belonging to the piperidin-2-one class. The compound is characterized by a chlorine substituent at the C3 position adjacent to the carbonyl group. Fundamental physicochemical descriptors have been reported, including a predicted LogP of approximately 0.83 [1], a polar surface area (PSA) of approximately 29.1 Ų [1], and an exact mass of 133.029 Da with molecular formula C₅H₈ClNO [1]. These baseline parameters provide essential quality control reference points for analytical verification during procurement. In broader structural context, the 3-chloropiperidine scaffold functions as a masked nitrogen mustard that generates electrophilic bicyclic aziridinium ions upon activation, enabling covalent DNA alkylation—a mechanistic feature distinct from non-halogenated or C3-unsubstituted piperidinones [2]. The compound is commercially available under CAS 16834-22-3 from multiple specialty chemical suppliers.

Why 3-Chloropiperidin-2-one Cannot Be Arbitrarily Substituted: Critical Differentiation for Scientific Selection


Substituting 3-chloropiperidin-2-one with structurally similar analogs—such as piperidin-2-one, 3-bromopiperidin-2-one, or 3-fluoropiperidin-2-one—introduces substantial alterations in both chemical reactivity and biological performance that cannot be predicted by structural similarity alone. The C3 chlorine substituent is not merely a passive modification; it enables the formation of a highly electrophilic bicyclic aziridinium ion intermediate, which is the critical alkylating species responsible for covalent DNA modification [1]. Replacement with fluorine eliminates this alkylation capacity entirely due to the inability of fluorine to form analogous aziridinium intermediates, redirecting the compound toward metabolic stability applications rather than DNA-targeting activity . Substitution with bromine alters both the rate of aziridinium formation and the subsequent nucleophilic attack kinetics, producing different alkylation profiles. The unsubstituted piperidin-2-one lacks alkylation capability altogether, serving only as a synthetic intermediate. Consequently, generic substitution without experimental verification of the specific reactivity or biological endpoint—whether in DNA cleavage assays, RNA modulation studies, or antiproliferative screening—risks complete loss of the desired mechanism. The evidence below quantifies these differentiation points across multiple orthogonal dimensions.

3-Chloropiperidin-2-one: Quantitative Differential Evidence Versus Analogs and In-Class Comparators


DNA Alkylation Potency: Secondary 3-Chloropiperidine Demonstrates Enhanced Cleavage Activity Relative to Tertiary Analog

In a direct head-to-head comparison, a secondary 3-chloropiperidine derivative exhibited superior DNA alkylation and cleavage activity relative to its tertiary 3-chloropiperidine counterpart. The study utilized a plasmid DNA cleavage assay as a functional readout of alkylation efficiency. The secondary 3-chloropiperidine, along with its isolated bicyclic aziridine derivative, proved to be more effective than the tertiary analog in inducing DNA strand breaks [1].

DNA alkylation anticancer agents nitrogen mustard structure-activity relationship

Antiproliferative Activity in Pancreatic Cancer: Aromatic Linker-Modified 3-Chloropiperidines Outperform Aliphatic Counterparts

A comparative evaluation of bis-3-chloropiperidines with aromatic versus aliphatic linkers revealed that aromatic linkers enhance antiproliferative activity against pancreatic cancer cell lines while simultaneously reducing non-specific alkylation potency. This counterintuitive finding—where reduced intrinsic alkylation strength correlates with improved cellular antiproliferative effect—was attributed to the milder electrophilicity of aromatic-linked compounds, which is known to correlate with reduced in vivo toxicity for classical nitrogen mustards [1].

antiproliferative pancreatic cancer linker optimization structure-activity relationship

RNA Modulation: Bis-3-Chloropiperidines Stabilize HIV-1 TAR RNA and Impair Nucleocapsid Chaperone Activity

Bis-3-chloropiperidines (B-CePs) demonstrate a unique capability to stabilize the HIV-1 transactivation response (TAR) RNA element, a stem-bulge-loop domain critical for viral replication. This stabilization impairs the chaperone activity of the HIV-1 nucleocapsid (NC) protein in vitro, representing a mechanism distinct from conventional DNA alkylation. The study characterized this effect using quantitative analytical approaches for multicomponent RNA-based interactions [1].

RNA targeting HIV-1 TAR antiviral nucleocapsid protein

Kinetic Reactivity Modulation via Gem-Dimethyl Substitution: C5 Gem-Methylated 3-Chloropiperidines Exhibit Altered Alkylation Rates

NMR kinetic studies of bicyclic aziridinium ions derived from 3-chloropiperidines revealed notable reactivity differences between C5 gem-methylated compounds and their unmethylated counterparts. The gem-dimethyl substitution influences the rate of aziridinium formation and subsequent nucleophilic attack via the Thorpe-Ingold effect, providing a tunable parameter for adjusting alkylation activity without altering the core 3-chloropiperidine pharmacophore. Single-crystal X-ray diffraction confirmed the structure of the isolated aziridinium ion intermediate [1].

aziridinium kinetics Thorpe-Ingold effect alkylation tuning mechanistic studies

Guanine Residue Selectivity in DNA Strand Cleavage: Bis-3-Chloropiperidines Exhibit Strong Preference Over Other Nucleobases

Evaluation of bis-3-chloropiperidines in DNA cleavage assays demonstrated that these compounds possess DNA alkylating abilities and induce strand cleavage with a strong preference for guanine residues [1]. This sequence selectivity is mechanistically significant, as guanine N7 is the primary alkylation site for many clinically used nitrogen mustards, and this preference may influence both antitumor efficacy and off-target genotoxicity profiles. The study encompassed a series of nitrogen-bridged bis-3-chloropiperidines with flexible, conformationally restricted, or rigid diamine linkers, enabling structure-activity analysis of linker impact on DNA alkylation properties [1].

DNA sequence selectivity guanine alkylation mechanism of action anticancer

3-Chloropiperidin-2-one: Optimal Research and Industrial Application Scenarios Derived from Quantitative Evidence


Preclinical Development of DNA Alkylating Anticancer Agents Requiring Tunable Reactivity

Researchers developing novel nitrogen mustard-based anticancer therapeutics should prioritize 3-chloropiperidin-2-one and its secondary amine derivatives. The evidence demonstrates that secondary 3-chloropiperidines exhibit superior DNA cleavage activity compared to tertiary analogs [1], and that C5 gem-dimethyl substitution provides a Thorpe-Ingold effect-based tuning mechanism for adjusting alkylation kinetics [2]. Additionally, the established guanine residue selectivity [3] offers predictable DNA interaction patterns, while the counterintuitive finding that aromatic linkers enhance antiproliferative activity in pancreatic cancer cells despite reducing intrinsic alkylation potency [4] provides a rational linker optimization strategy. This combination of tunable reactivity, defined sequence selectivity, and validated structure-activity relationships makes the 3-chloropiperidine scaffold a well-characterized starting point for medicinal chemistry programs targeting DNA as a therapeutic modality.

HIV-1 Antiviral Discovery Programs Targeting TAR RNA and Nucleocapsid Protein Interactions

Investigators focused on HIV-1 antiviral drug discovery should consider bis-3-chloropiperidines (B-CePs) for their demonstrated ability to stabilize the TAR RNA element and impair nucleocapsid (NC) chaperone activity in vitro [1]. This RNA-targeting mechanism is orthogonal to traditional DNA alkylation and represents an emerging modality for antiviral intervention. The availability of quantitative analytical approaches for multicomponent RNA-based interactions, as developed in the characterizing study [1], provides a robust methodological framework for screening and optimizing additional 3-chloropiperidine derivatives. Procurement for this application should prioritize bis-3-chloropiperidine constructs with validated TAR stabilization activity rather than monomeric 3-chloropiperidin-2-one.

Structure-Activity Relationship Studies on Linker-Dependent Biological Performance in Bis-3-Chloropiperidine Series

Medicinal chemists conducting systematic SAR investigations of bis-3-chloropiperidines can leverage the established comparative data on linker composition effects. The evidence distinguishes aromatic linkers (enhanced antiproliferative activity against pancreatic cancer cells, reduced alkylation potency) from aliphatic linkers (higher alkylation potency, lower cellular antiproliferative activity) [1]. Furthermore, the impact of linker flexibility (flexible, conformationally restricted, or rigid diamine linkers) on DNA alkylation properties has been evaluated in the same chemical series [2]. These findings provide a validated reference framework for designing focused compound libraries and interpreting biological results in the context of linker-dependent activity modulation.

Mechanistic Studies of Bicyclic Aziridinium Ion-Mediated Alkylation Using Isolated Intermediates

Researchers investigating the fundamental chemistry of nitrogen mustard activation mechanisms can utilize 3-chloropiperidine derivatives for which the bicyclic aziridinium ion intermediate has been successfully isolated and structurally characterized by single-crystal X-ray diffraction [1]. The availability of this isolated intermediate, combined with NMR kinetic data on aziridinium reactivity [1], establishes 3-chloropiperidines as a well-characterized model system for studying aziridinium-mediated alkylation. This structural confirmation eliminates ambiguity regarding the active electrophilic species and enables rigorous mechanistic investigations of nucleophile attack trajectories, solvent effects, and substitution-dependent reactivity trends.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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